



Application of 2-Nitro-Substituted Sulfonyl Chlorides in Pharmaceutical Development

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Compound of Interest		
Compound Name:	2-Nitroethane-1-sulfonyl chloride	
Cat. No.:	B3317857	Get Quote

A Note on the Target Compound: Initial literature and database searches for "2-Nitroethane-1-sulfonyl chloride" did not yield significant results regarding its specific applications, established protocols, or quantitative data in pharmaceutical development. This suggests that it is not a commonly utilized reagent in this field.

However, the closely related aromatic analogue, 2-Nitrobenzenesulfonyl chloride (also known as o-NsCl), is a versatile and widely documented reagent in medicinal chemistry and pharmaceutical synthesis. This document will focus on the applications and protocols of 2-Nitrobenzenesulfonyl chloride as a representative and highly relevant example of a 2-nitro-substituted sulfonyl chloride in drug development. The principles, reactions, and experimental setups described herein provide a strong foundational understanding for researchers interested in the utility of this class of compounds.

Application Notes for 2-Nitrobenzenesulfonyl Chloride (o-NsCl)

2-Nitrobenzenesulfonyl chloride is a pale yellow crystalline powder utilized as a key intermediate and reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group and the unique properties imparted by the ortho-nitro group.

Primary Applications:



- Protecting Group for Primary and Secondary Amines: The most prominent application of 2-nitrobenzenesulfonyl chloride is in the protection of primary amines.[2] The resulting sulfonamide (a "nosylamide" or "Ns-amide") is stable to a wide range of reaction conditions. The key advantage of the nosyl group over other sulfonyl protecting groups (like the tosyl group) is the ease with which it can be removed under mild conditions.[3] This mild deprotection is crucial when working with sensitive and complex molecules in late-stage pharmaceutical synthesis.[2]
- Activation of Amines for N-Alkylation (Fukuyama Amine Synthesis): The nosyl group is strongly electron-withdrawing, which significantly increases the acidity of the N-H proton in the resulting nosylamide. This allows for the facile alkylation of the nosylamide with various alkyl halides or under Mitsunobu conditions to form N,N-disubstituted sulfonamides.
 Subsequent deprotection provides a secondary amine. This two-step process, known as the Fukuyama Amine Synthesis, is a powerful method for preparing secondary amines from primary amines.[3][4]
- Synthesis of Sulfonamide-Based Therapeutics: The sulfonamide functional group is a critical pharmacophore present in a wide array of drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants. 2-Nitrobenzenesulfonyl chloride serves as a versatile building block for introducing this moiety into potential drug candidates.[1][5]

Chemical Properties and Reactivity:

Property	Value	Source
Synonyms	2-Nitrobenzene-1-sulfonyl chloride, o-Nitrophenylsulfonyl chloride	[1]
CAS Number	1694-92-4	[1][6]
Molecular Formula	C6H4CINO4S	[1][6]
Molecular Weight	221.61 g/mol	[1]
Appearance	Pale yellow crystalline powder	[1]
Purity	≥ 99% (HPLC)	[1]



Experimental Protocols

Protocol 1: Protection of a Primary Amine using 2-Nitrobenzenesulfonyl Chloride

This protocol describes the general procedure for the nosylation of a primary amine.

Materials:

- · Primary amine
- 2-Nitrobenzenesulfonyl chloride (o-NsCl)
- Triethylamine (Et3N) or Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
- Round-bottomed flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve the primary amine (1.0 eq.) in dichloromethane in a round-bottomed flask.
- Add triethylamine (1.1 eq.) to the solution.



- Cool the mixture to 0 °C in an ice bath with stirring.
- Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) to the cooled solution over 5-10 minutes.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction by adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-nosylated amine.
- The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Example:

Amine	Base	Solvent	Yield	Reference
4- Methoxybenzyla mine	Triethylamine	Dichloromethane	90-99%	

Protocol 2: Deprotection of a Nosylamide to Yield a Primary Amine

This protocol outlines the removal of the nosyl group using a thiol and a base.

Materials:

- N-nosylated amine
- Thiophenol (PhSH) or 2-Mercaptoethanol



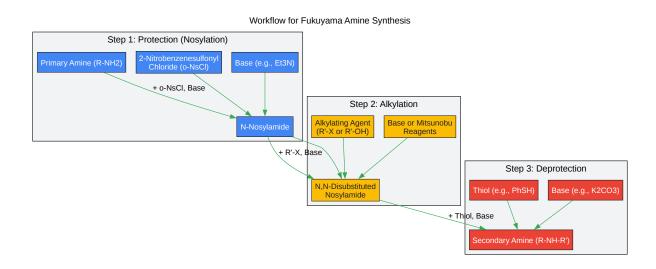
- Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
- Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
- Water
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO4)
- Round-bottomed flask
- · Magnetic stirrer and stir bar

Procedure:

- Dissolve the N-nosylated amine (1.0 eq.) in acetonitrile or DMF in a round-bottomed flask.
- Add potassium carbonate (2.5 eq.) and thiophenol (2.5 eq.) to the solution.
- Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
 Monitor by TLC.
- Once the reaction is complete, dilute the mixture with water.
- Transfer to a separatory funnel and extract with dichloromethane or ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the resulting amine by column chromatography or distillation.

Visualizations

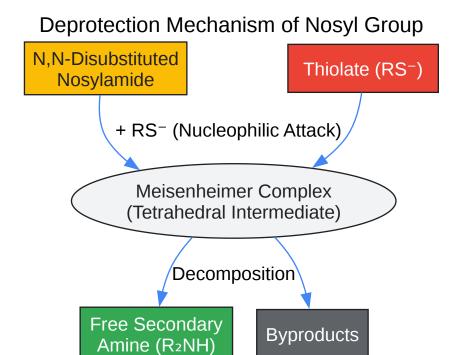




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Caption: Workflow of the Fukuyama Amine Synthesis.





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Caption: Mechanism of Nosyl Group Deprotection.

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